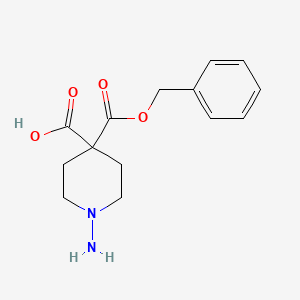

4-Cbz-amino-4-piperidine carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

1-amino-4-phenylmethoxycarbonylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4/c15-16-8-6-14(7-9-16,12(17)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) |

InChI Key |

AVHBTKQJVFRUCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Contextualizing 4 Cbz Amino 4 Piperidine Carboxylic Acid Within Advanced Chemical Synthesis Research

Significance in Contemporary Organic Synthesis

4-Cbz-amino-4-piperidine carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its significance in modern organic synthesis stems primarily from its utility as a constrained building block for creating peptidomimetics and other complex molecular structures. nih.govnih.govacs.org The piperidine (B6355638) ring, a prevalent motif in numerous pharmaceuticals, introduces a defined conformational rigidity into a peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their linear, natural counterparts. nih.govmdpi.com

The presence of both a protected amine and a carboxylic acid on the same carbon atom of the piperidine ring makes it a valuable scaffold in drug discovery. acs.orgnbinno.com This arrangement allows for the directional and controlled elongation of peptide chains or the attachment of other molecular fragments. For instance, derivatives of 4-aminopiperidine-4-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and as components in antifungal agents. mdpi.comnih.gov The Cbz (benzyloxycarbonyl) protecting group on the 4-amino group is crucial in this context, as it allows for selective reactions at the carboxylic acid or the piperidine nitrogen without interference from the exocyclic amine. organic-chemistry.orgmasterorganicchemistry.com

Overview of Unique Structural Attributes and Reactivity Context

The structure of this compound is characterized by a piperidine ring substituted at the 4-position with both a carboxylic acid and a Cbz-protected amino group. This α,α-disubstitution pattern imparts significant conformational constraint. nih.govacs.org The piperidine ring can adopt various chair and boat conformations, and the substituents' stereochemistry and interactions with the ring influence the preferred geometry. researchgate.net Understanding these conformational preferences is critical for designing molecules with specific three-dimensional shapes to interact with biological targets. researchgate.net

From a reactivity standpoint, the molecule presents three key functional groups: the secondary amine within the piperidine ring, the carboxylic acid, and the Cbz-protected primary amine. The Cbz group is stable under a range of conditions, allowing for selective manipulation of the other functional groups. organic-chemistry.orgnumberanalytics.com For example, the piperidine nitrogen can be alkylated or acylated, and the carboxylic acid can be converted to esters or amides. The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, to reveal the primary amine for further functionalization. masterorganicchemistry.com This orthogonality of protecting groups is a cornerstone of modern multi-step synthesis.

Historical Development and Utility of the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid and Peptide Chemistry

The benzyloxycarbonyl (Cbz or Z) protecting group is one of the most important and historically significant amine protecting groups in organic synthesis, particularly in peptide chemistry. numberanalytics.com It was first introduced by Max Bergmann and Leonidas Zervas in 1932, a development that revolutionized the field of peptide synthesis. masterorganicchemistry.comnumberanalytics.com Before the advent of the Cbz group, the controlled, stepwise synthesis of peptides with a defined sequence was a major challenge due to the high reactivity of the amino group.

The Bergmann-Zervas method involves the protection of an amino acid's amino group with the Cbz group, which is introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a mild base. numberanalytics.com The resulting Cbz-protected amino acid is stable enough to allow for the activation of its carboxylic acid group and subsequent coupling with another amino acid without significant side reactions or racemization. organic-chemistry.org The utility of the Cbz group lies in its facile removal by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide under neutral conditions. masterorganicchemistry.com This mild deprotection method leaves many other functional groups intact, making it a highly versatile tool that remains in use in organic synthesis today. organic-chemistry.org

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Aminopiperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid |

| CAS Number | 115655-41-9 nih.gov | 76508-73-1 peptide.com | 84358-13-4 nbinno.com |

| Molecular Formula | C14H18N2O4 | C6H12N2O2 | C11H19NO4 |

| Molecular Weight | 278.30 g/mol | 144.17 g/mol peptide.com | 229.27 g/mol |

| Appearance | White to off-white solid | Solid | White to off-white crystalline powder |

| Melting Point | Not available | >300 °C | 148-153 °C |

| Solubility | Soluble in organic solvents | Soluble in water | Soluble in organic solvents |

Research Findings on the Application of 4-Aminopiperidine-4-carboxylic Acid Scaffolds

| Area of Research | Key Findings | Representative Compound Type |

| Antifungal Agents | Derivatives show potent activity against clinically relevant fungal species like Candida and Aspergillus, often by inhibiting ergosterol (B1671047) biosynthesis. mdpi.com | N-alkylated 4-aminopiperidines |

| Enzyme Inhibition | The scaffold is used to design inhibitors for various enzymes, including protein kinase B (Akt) and carbonic anhydrases, by presenting functional groups in a constrained conformation. acs.orgnih.gov | Substituted 4-amino-1-arylpiperidine-4-carboxamides |

| Peptidomimetics | Incorporation into peptides induces stable secondary structures, such as helices, and can improve aqueous solubility and proteolytic stability. nih.govnih.govacs.org | Peptides containing 4-aminopiperidine-4-carboxylic acid residues |

| GABA Receptor Ligands | Hydroxy- and amino-substituted piperidine carboxylic acids have been synthesized and evaluated for their interaction with GABA receptors and uptake systems. nih.gov | Hydroxylated and acetylated aminopiperidine carboxylic acids |

Role As a Chiral Building Block and Intermediate in Complex Molecule Construction

Construction of Substituted Piperidine-Based Chemical Scaffolds

Enantiospecific Approaches to 2-Substituted Piperidine-4-carboxylic Acid Derivatives

The development of synthetic routes to chirally pure substituted piperidines is of great interest due to the prevalence of this motif in pharmaceuticals and natural products. One effective strategy involves the use of readily available N-Cbz protected α-amino acids to introduce chirality and functionality in a controlled manner.

A feasible pathway to access chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz amino acid derivatives. researchgate.net This method demonstrates a broad scope, allowing for the synthesis of various 2-substituted piperidine-4-carboxylic acids, which are valuable as versatile pharmaceutical intermediates. researchgate.net The general approach highlights the utility of amino acids as a chiral pool for the construction of more complex heterocyclic systems.

The following table summarizes a synthetic approach for generating 2-substituted piperidine (B6355638) carboxylates from different L-amino acids, showcasing the versatility of using N-Cbz protected amino acids as precursors.

| Starting L-amino acid (N-Cbz protected) | Resulting 2-Substituted Piperidine Carboxylate |

| N-Cbz-Alanine | 2-Methyl-piperidine-4-carboxylate derivative |

| N-Cbz-Valine | 2-Isopropyl-piperidine-4-carboxylate derivative |

| N-Cbz-Leucine | 2-Isobutyl-piperidine-4-carboxylate derivative |

| N-Cbz-Phenylalanine | 2-Benzyl-piperidine-4-carboxylate derivative |

This table illustrates the principle of transferring chirality and the side chain from a starting amino acid to the final piperidine product.

Furthermore, other methodologies have been developed for the synthesis of 2-substituted carboxypiperidines starting from amino acids with a known stereochemistry. These methods often involve the formation of the piperidine ring through alkylation of the amino group with a dihaloalkane, securing the stereocenter derived from the initial amino acid. researchgate.net

Stereocontrolled Access to Quaternary Heterocyclic Amino Acids

Quaternary α-amino acids, which feature a fully substituted α-carbon, are of significant interest as they can impart unique conformational constraints on peptides and other bioactive molecules. 4-Amino-4-piperidinecarboxylic acid is a prime example of a quaternary heterocyclic amino acid, and its synthesis often requires careful stereocontrol.

The synthesis of such complex amino acids can be achieved through various methods, including the Strecker synthesis on a substituted piperidone. A well-documented procedure involves the preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine (B10760008), specifically 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. orgsyn.org This synthesis starts from 4-piperidone (B1582916) monohydrate hydrochloride and proceeds through a hydantoin (B18101) intermediate. orgsyn.org The subsequent selective hydrolysis and protection steps yield the desired quaternary amino acid with orthogonal Boc and Fmoc protecting groups, making it an ideal building block for further elaboration in peptide synthesis or other applications. orgsyn.org

The general synthetic sequence can be summarized as follows:

| Step | Reaction | Key Intermediate |

| 1 | Bucherer-Bergs reaction | Piperidine-4-spiro-5'-hydantoin |

| 2 | N-Boc protection | 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin |

| 3 | Hydrolysis | 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid |

| 4 | N-Fmoc protection | 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid |

This approach allows for the large-scale preparation of this valuable building block, which can then be used to introduce a constrained, cyclic quaternary amino acid into a target molecule.

Integration into Combinatorial Chemistry Platforms and Template-Based Synthesis

The structural rigidity and the presence of multiple functionalization points on the 4-amino-4-carboxypiperidine scaffold make it an excellent template for combinatorial chemistry and the generation of compound libraries for drug discovery. By attaching this scaffold to a solid support, a large number of derivatives can be rapidly synthesized by varying the substituents on the piperidine nitrogen and the exocyclic amino group.

While direct examples detailing the use of 4-Cbz-amino-4-piperidine carboxylic acid in large combinatorial libraries are not extensively published, the principle is well-established with analogous structures. For instance, piperazine-based scaffolds, such as N4-(m-aminophenyl)-piperazine-2-carboxylic acid, have been successfully employed in solid-phase synthesis to generate substantial compound libraries. nih.gov These libraries are constructed by reacting the scaffold with a diverse set of building blocks, such as sulfonyl chlorides, acid chlorides, and amines, to explore the chemical space around the core structure. nih.gov

The use of piperidone-based templates to create chirally enriched analogues of drugs like donepezil (B133215) further highlights the value of this scaffold in medicinal chemistry. semanticscholar.org In these syntheses, a chiral 2-substituted 4-piperidone serves as a key building block, demonstrating how stereochemically defined piperidine rings can be used to generate novel, biologically active compounds. semanticscholar.org The ability to orthogonally protect the functional groups of 4-amino-4-carboxypiperidine derivatives, such as with Boc and Fmoc groups, is crucial for their application in solid-phase synthesis, allowing for selective deprotection and derivatization. orgsyn.orgcrsubscription.com

The general strategy for utilizing a piperidine-based amino acid scaffold in solid-phase synthesis is outlined below:

| Stage | Description |

| Attachment | The carboxylic acid of the protected piperidine scaffold is attached to a solid support resin (e.g., Wang resin). |

| Deprotection 1 | The first protecting group (e.g., Fmoc on the 4-amino group) is selectively removed. |

| Diversification 1 | A library of building blocks (e.g., various carboxylic acids) is coupled to the deprotected amino group. |

| Deprotection 2 | The second protecting group (e.g., Boc or Cbz on the piperidine nitrogen) is removed. |

| Diversification 2 | A second library of building blocks (e.g., alkylating agents, sulfonyl chlorides) is reacted with the piperidine nitrogen. |

| Cleavage | The final compounds are cleaved from the resin, yielding a library of disubstituted piperidine derivatives. |

This template-based approach, enabled by scaffolds like this compound, is a powerful tool in modern drug discovery, facilitating the rapid exploration of structure-activity relationships.

Advanced Chemical Transformations and Derivatization Strategies

Selective Functional Group Modifications and Reactivity Profiles

The reactivity of 4-Cbz-amino-4-piperidine carboxylic acid is governed by its three principal functional groups: the N-Cbz protected amine, the piperidine (B6355638) ring nitrogen, and the C4-carboxylic acid. Selective modification is achievable due to the distinct chemical nature of these groups and the use of specific protecting strategies.

N-Cbz (Carbobenzyloxy) Group: The Cbz group is a widely used protecting group for amines. wikipedia.org Its primary role is to mask the reactivity of the 4-amino group, preventing it from participating in undesired side reactions during the modification of other parts of the molecule. The Cbz group is stable under a variety of conditions but can be selectively removed when needed. The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a reaction that cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. wikipedia.org This process is highly efficient and clean, making it a cornerstone of its reactivity profile.

Piperidine Ring Nitrogen: The secondary amine within the piperidine ring is a nucleophilic center and a base. It can undergo a range of reactions, including N-alkylation, acylation, sulfonylation, and reductive amination. The choice of reaction often depends on the desired final structure. For instance, alkylation can introduce new substituents on the ring nitrogen, significantly altering the molecule's steric and electronic properties. nih.gov

Carboxylic Acid Group: The carboxylic acid at the C4 position is a key handle for derivatization. It can be readily converted into esters, amides, or acid chlorides. Reduction of the carboxylic acid, typically using strong reducing agents like lithium aluminum hydride, can yield the corresponding primary alcohol. wikipedia.org The presence of this group is crucial for creating peptide-like structures or for introducing other functionalities via its conversion to more reactive intermediates.

The strategic interplay between protecting the 4-amino group with Cbz while exploiting the reactivity of the piperidine nitrogen and the carboxylic acid is fundamental to the synthetic utility of this compound.

Synthesis of Tailored Piperidine Derivatives with Specific Functional Groups

Building upon the selective reactivity of its functional groups, this compound serves as a starting material for derivatives with precisely installed chemical motifs.

The carboxylic acid moiety is a prime site for derivatization through esterification. This reaction is typically performed to enhance solubility in organic solvents, to protect the carboxylic acid during subsequent transformations, or to act as a precursor for other functional groups. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) or using coupling agents, are effective.

While the parent molecule lacks a hydroxyl group, the reduction of its carboxylic acid function provides a primary alcohol, which can then be oxidized. For example, mild oxidation of the resulting hydroxymethyl group can yield an aldehyde, while stronger conditions can re-form a carboxylic acid, demonstrating the reversible nature of this transformation pathway.

Table 1: Representative Esterification Reactions

| Alcohol | Reagent/Conditions | Product | Purpose |

|---|---|---|---|

| Methanol (B129727) | SOCl₂, reflux | Methyl ester | Protection, increase reactivity for amidation |

| Ethanol | H₂SO₄ (cat.), reflux | Ethyl ester | Solubility modification, precursor for reduction |

| tert-Butanol | DCC, DMAP | tert-Butyl ester | Acid-labile protecting group |

The introduction of cyano (nitrile) and aminomethyl groups opens up new avenues for chemical elaboration, such as participation in cycloadditions, reductions to amines, or as handles for attaching other molecular fragments.

Cyano Group Introduction: A common route to introduce a cyano group involves converting the C4-carboxylic acid into a primary amide, followed by dehydration. The conversion to the amide can be achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a peptide coupling agent) and reacting it with ammonia (B1221849). Subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) yields the C4-cyano-piperidine derivative. The introduction of a cyano group at the 2-position of a side chain has been shown to elicit selective antiviral activity in other heterocyclic systems. nih.gov

Aminomethyl Group Introduction: An aminomethyl group can be installed via two primary pathways. The first involves the reduction of the aforementioned C4-cyano derivative, typically through catalytic hydrogenation, which converts the nitrile directly into a primary amine. A second, more direct route, is the Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, which, after hydrolysis, yields the 4-amino derivative, effectively replacing the carboxyl group with an amino group. Alternatively, reducing the carboxylic acid to a hydroxymethyl group, converting the alcohol to a leaving group (like a tosylate or mesylate), and subsequent displacement with an azide (followed by reduction) or ammonia can also yield the aminomethyl product. google.com These aminomethyl-substituted piperidines are valuable building blocks in medicinal chemistry. google.comacs.org

Development of N-(aminocycloalkylene)amino acid Analogues

A significant application of piperidine-based amino acids is in the construction of peptidomimetics and complex chiral molecules. By deprotecting the Cbz group to reveal the 4-amino functionality, the scaffold becomes a nucleophile for building larger, more complex structures like N-(aminocycloalkylene)amino acid analogues.

A powerful method for creating novel chiral amino acid derivatives involves the Sₙ2 reaction between an aminopiperidine and a chiral α-triflate ester. rsc.orgsemanticscholar.org Triflates (trifluoromethanesulfonates) are excellent leaving groups, facilitating nucleophilic substitution. In a typical synthesis, an enantiopure α-hydroxy acid ester is converted into its corresponding chiral triflate ester. rsc.orgnih.gov This activated ester is then reacted with an aminopiperidine derivative (obtainable from this compound via deprotection and other modifications). The nucleophilic nitrogen of the aminopiperidine displaces the triflate group, proceeding with an inversion of configuration at the chiral center to yield the N-(piperidinyl)amino acid ester with high purity. rsc.orgsemanticscholar.orgrsc.org

This strategy has been successfully used to synthesize a series of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates from 4-Boc-aminopiperidine. rsc.org The reaction proceeds in good yields, demonstrating its reliability for creating stereochemically complex building blocks. rsc.org

Table 2: Synthesis of N-(4-Boc-aminopiperidin-1-yl)alkanoates

| Chiral Triflate Ester | Aminopiperidine Reactant | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | Methyl (2S)-2-[(4-Boc-amino)piperidin-1-yl]propanoate | 75% | rsc.org |

| Methyl (2S)-2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | Methyl (2R)-2-[(4-Boc-amino)piperidin-1-yl]propanoate | 72% | rsc.org |

| Methyl (2R)-2-phenyl-2-[(trifluoromethanesulfonyl)oxy]acetate | 4-Boc-aminopiperidine | Methyl (2S)-2-[(4-Boc-amino)piperidin-1-yl]-2-phenylacetate | 81% | rsc.org |

The N-(aminocycloalkylene)amino acid analogues synthesized via the triflate displacement method are valuable intermediates for creating novel dipeptides. nih.gov These piperidine-containing peptides are of interest in medicinal chemistry as they introduce conformational constraints and novel structural diversity compared to natural peptides. nih.gov

The synthesis involves standard peptide coupling protocols. The ester of the newly formed N-(piperidinyl)amino acid is first hydrolyzed to the free carboxylic acid. This acid is then coupled with the free amino group of another amino acid ester (such as ethyl L-phenylalaninate) using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This sequence has been successfully applied to combine 2-[(Boc-amino)piperidin-1-yl]propanoates with ethyl L-phenylalaninate, yielding novel chiral dipeptides that incorporate a piperidine moiety. rsc.orgsemanticscholar.org The structures of these complex molecules are typically confirmed using NMR spectroscopy and high-resolution mass spectrometry. nih.gov

Intramolecular Cyclization and Annulation Reactions for Piperidine Ring Construction

The creation of the this compound framework can be envisioned through several advanced intramolecular cyclization strategies. These approaches offer elegant solutions for the stereocontrolled synthesis of highly functionalized piperidine derivatives.

Radical-mediated cyclizations offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of the piperidine ring from acyclic precursors. These reactions typically proceed under mild conditions and exhibit a high tolerance for various functional groups.

One potential approach to the synthesis of a this compound precursor involves the cyclization of an α-aminoalkyl radical onto an unactivated double bond. For instance, a suitably substituted acyclic amine bearing a radical precursor (e.g., a xanthate or a halide) and a tethered alkene could undergo a 6-endo-trig cyclization to form the piperidine ring. The key challenge in applying this to the target molecule lies in the generation of the quaternary center at the 4-position.

A hypothetical retrosynthetic analysis suggests that a precursor could be designed where a radical is generated on the carbon atom destined to become C-5 of the piperidine ring, which then cyclizes onto an enamine or a related activated double bond at the C-2 position. The starting materials for such a process would likely be derived from amino acids to install the initial stereocenter.

| Reaction Step | Reagents and Conditions | Key Transformation | Anticipated Yield |

| Radical Precursor Formation | N-protected amino acid, appropriate activating agents | Installation of a radical precursor (e.g., Barton ester) | High |

| Radical Cyclization | Radical initiator (e.g., AIBN), Bu₃SnH or (TMS)₃SiH | 6-endo-trig cyclization to form the piperidine ring | Moderate to Good |

| Functional Group Manipulation | Standard protecting group and oxidation/reduction chemistry | Conversion to this compound | Variable |

While direct examples for the synthesis of this compound using radical cyclization are not prevalent in the literature, the general principles of radical-mediated piperidine synthesis provide a viable theoretical pathway. nih.gov

Transition metal catalysis, particularly with palladium, offers a versatile toolkit for the construction of heterocyclic systems. A notable example relevant to the synthesis of 4-amino-piperidine derivatives is the palladium-catalyzed azide reduction cyclization. researchgate.net This methodology allows for the intramolecular reductive amination of an azide with a carbonyl group, leading to the formation of the piperidine ring.

In a potential synthetic route towards this compound, a linear precursor containing a terminal azide and a keto-ester functionality could be employed. The palladium catalyst would facilitate the reduction of the azide to an amine, which would then undergo intramolecular condensation with the ketone to form an enamine or imine intermediate. Subsequent reduction, either in the same pot or as a separate step, would yield the desired piperidine ring.

A general representation of this process is as follows:

The starting materials for such a sequence could be assembled through various standard organic transformations, such as the Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by functional group manipulations to install the azide and ketone moieties.

| Catalyst System | Substrate | Product | Reported Yield |

| Pd/C, H₂ | Azido-ketoester | Piperidine derivative | Good to Excellent |

| Pd(OAc)₂, PPh₃, CO | Azido-alkene | Lactam | Moderate to Good |

This strategy presents a convergent and efficient approach to the 4-aminopiperidine-4-carboxylic acid core structure.

Controlling the stereochemistry of the newly formed chiral centers during piperidine ring construction is a critical challenge. Diastereoselective and enantioselective reductive cyclization strategies have emerged as powerful solutions to this problem. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

One prominent strategy is the diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction. This approach allows for the controlled formation of multiple stereocenters in the piperidine ring. nih.gov For the synthesis of a precursor to this compound, a chiral aldehyde could be reacted with a nitroalkane and an amine to set the initial stereochemistry. Subsequent functional group transformations would lead to a key intermediate poised for reductive cyclization.

A tandem reduction-reductive amination reaction is another powerful method for the diastereoselective synthesis of substituted piperidines. nih.gov For instance, the catalytic hydrogenation of a molecule containing both a nitro group and a carbonyl moiety can trigger a cascade of reactions: reduction of the nitro group to an amine, condensation with the carbonyl to form an imine or enamine, and subsequent reduction of this intermediate to afford the cyclized piperidine product with high diastereoselectivity. nih.gov

| Method | Key Intermediate | Catalyst/Reagent | Stereochemical Outcome |

| Reductive Cyclization of Amino Acetals | Chiral amino acetal | H₂, Pd/C or other reducing agents | High diastereoselectivity |

| Tandem Reduction-Reductive Amination | Nitro-carbonyl compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | High diastereoselectivity |

These methods provide a robust platform for accessing enantiomerically enriched this compound and its derivatives.

The catalytic asymmetric desymmetrization of prochiral or meso compounds is an elegant and efficient strategy for the enantioselective synthesis of complex chiral molecules. rsc.org This approach involves the differentiation of two enantiotopic functional groups by a chiral catalyst, leading to the formation of an enantiomerically enriched product, often with the simultaneous creation of multiple stereocenters. rsc.org

In the context of this compound synthesis, a hypothetical desymmetrization strategy could start from a prochiral 4,4-disubstituted piperidine precursor. For example, a meso-piperidine derivative with two identical ester groups at the 4-position could be selectively hydrolyzed or derivatized using a chiral catalyst, breaking the symmetry of the molecule and establishing the key stereocenter.

Another approach involves the enantioselective desymmetrization of prochiral substrates through an intramolecular aza-Michael reaction. rsc.org By employing a suitable chiral catalyst, a prochiral precursor containing a nucleophilic amine and two enantiotopic Michael acceptors can cyclize to form a piperidine ring with high enantioselectivity. rsc.org

While specific examples of desymmetrization for the direct synthesis of this compound are scarce, the underlying principles have been successfully applied to the synthesis of other substituted piperidines. acs.org

| Desymmetrization Strategy | Substrate Type | Catalyst | Key Transformation |

| Enantioselective Hydrolysis/Derivatization | meso-4,4-diester piperidine | Chiral lipase (B570770) or chiral base | Selective conversion of one ester group |

| Intramolecular aza-Michael Reaction | Prochiral di-Michael acceptor | Chiral amine or thiourea (B124793) catalyst | Enantioselective cyclization |

These desymmetrization strategies represent a cutting-edge approach to the asymmetric synthesis of complex piperidine scaffolds and hold significant potential for the enantioselective preparation of this compound.

Comprehensive Spectroscopic Characterization in Research Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of 4-Cbz-amino-4-piperidine carboxylic acid, one would expect to observe distinct signals corresponding to the protons of the piperidine (B6355638) ring, the benzyl (B1604629) group of the Cbz protecting group, and the amino group. The protons of the phenyl ring typically appear in the aromatic region (around 7.3-7.4 ppm). The benzylic protons (CH₂) of the Cbz group would likely resonate as a singlet around 5.1-5.2 ppm. The piperidine ring protons would present as a complex series of multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The chemical shifts of these protons are influenced by their axial or equatorial positions on the chair-conformed piperidine ring. The protons of the primary amine and the carboxylic acid group are often broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. Key expected signals would include the carbonyl carbon of the carboxylic acid (around 175-185 ppm) and the carbonyl carbon of the Cbz group (around 155-156 ppm). The quaternary carbon of the piperidine ring bonded to both the amino and carboxylic acid groups would appear in the range of 55-65 ppm. The carbons of the phenyl group would be observed in the aromatic region (127-137 ppm), while the benzylic CH₂ carbon would be found around 67 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (approximately 40-50 ppm).

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms. For this compound, two signals would be anticipated: one for the nitrogen atom within the piperidine ring, which is part of a carbamate (B1207046), and another for the primary amino group at the C4 position. The chemical shifts would confirm the presence and nature of these two distinct nitrogen environments.

Interactive Data Table: Predicted NMR Data Specific experimental data for this compound is not publicly available. The following table is based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (Cbz) | 7.3-7.4 (m, 5H) | 127-129 (aromatic CH), 136-137 (aromatic C) |

| CH₂ (Cbz) | ~5.1 (s, 2H) | ~67 |

| Piperidine-H (axial/equatorial) | 1.5-4.0 (m) | 40-50 |

| C4 (quaternary) | - | 55-65 |

| COOH | Broad, variable | 175-185 |

| C=O (Cbz) | - | 155-156 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopies for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1710 cm⁻¹. The C=O stretch of the carbamate (Cbz group) would likely be observed near 1680-1700 cm⁻¹. The N-H bending of the primary amine would be visible around 1600 cm⁻¹, while N-H stretching vibrations would appear in the 3300-3500 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene (B151609) ring of the Cbz group. This would be expected to produce absorption bands in the ultraviolet region, typically around 250-270 nm, corresponding to π→π* transitions.

Interactive Data Table: Expected Vibrational and Electronic Absorptions

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O (Carboxylic Acid) | ~1710 cm⁻¹ |

| IR | C=O (Carbamate) | ~1680-1700 cm⁻¹ |

| IR | N-H (Amine) | 3300-3500 cm⁻¹ (stretch), ~1600 cm⁻¹ (bend) |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₈N₂O₄), the expected exact mass would be calculated and compared to the experimentally determined value, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the benzyl group, carbon dioxide, and cleavage of the piperidine ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Expected Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₉N₂O₄⁺ | 279.1339 |

| [M+Na]⁺ | C₁₄H₁₈N₂O₄Na⁺ | 301.1159 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. psgcas.ac.in Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. psgcas.ac.inresearchgate.net Such calculations would provide the foundational data for the analyses described below.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich or electron-poor. ajchem-b.comajchem-b.com The MEP map is crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.

In an MEP map of 4-Cbz-amino-4-piperidine carboxylic acid, distinct regions of electrostatic potential would be observed. The oxygen atoms of the carboxylic acid and the carbamate (B1207046) group are expected to be the most electron-rich areas, depicted in shades of red, signifying the most negative potential. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the amino group would exhibit a positive electrostatic potential, shown in blue, marking them as sites for nucleophilic attack. ajchem-b.com The piperidine (B6355638) ring's C-H bonds and the benzene (B151609) ring of the Cbz group would likely show intermediate potential, represented in green. ajchem-b.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map |

|---|---|---|

| Carboxyl Oxygen Atoms | Strong Negative | Red/Yellow |

| Carbamate Oxygen Atoms | Strong Negative | Red/Yellow |

| Carboxylic Acid Hydrogen | Strong Positive | Blue |

| Amino Hydrogen (N-H) | Positive | Blue |

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.netnih.gov Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). nih.govmdpi.com A high hyperpolarizability value suggests a strong NLO response, which is often associated with molecules possessing significant intramolecular charge transfer from an electron-donating group to an electron-accepting group. psgcas.ac.inmdpi.com

Table 2: Representative Calculated NLO Properties for a Piperidine Derivative

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | ~2.0 - 5.0 D |

| α₀ | Mean Polarizability | ~150 - 250 |

| β₀ | First Hyperpolarizability | ~1000 - 3000 |

Note: These are example values based on related compounds and would need to be specifically calculated for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. psgcas.ac.in It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with these interactions. researchgate.net This analysis helps in understanding the molecule's stability and the nature of its intramolecular interactions.

Table 3: Example NBO Analysis for Key Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C=O | σ* (C-N) of amide | High | Hyperconjugation |

| LP (N) of amide | σ* (C-C) of ring | Moderate | Hyperconjugation |

| LP (O) of COOH | σ* (C-C) of ring | Moderate | Hyperconjugation |

| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |

Note: E(2) represents the stabilization energy. Higher values indicate stronger interactions. Specific values require explicit calculation.

Theoretical vibrational analysis, performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.netnih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netresearchgate.net It is common practice to scale the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for its functional groups. Key vibrational modes would include:

O-H stretching of the carboxylic acid, expected as a broad band.

N-H stretching of the carbamate.

C=O stretching from both the carboxylic acid and the carbamate group, which may appear as distinct or overlapping bands.

C-N stretching of the piperidine ring and the amide linkage.

C-H stretching from the aromatic ring and the piperidine ring.

Ring vibrations of the piperidine and benzene moieties. researchgate.netresearchgate.net

Table 4: Predicted Vibrational Frequencies for Major Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3400-3500 |

| Amine (Cbz) | N-H Stretch | ~3300-3400 |

| Carbonyl (Cbz) | C=O Stretch | ~1710-1730 |

| Carbonyl (Acid) | C=O Stretch | ~1680-1710 |

| Phenyl Ring | C=C Stretch | ~1450-1600 |

| Piperidine Ring | C-N Stretch | ~1100-1200 |

Note: These are approximate ranges based on typical values for these functional groups.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. psgcas.ac.innankai.edu.cn A small HOMO-LUMO gap generally implies high chemical reactivity and a greater potential for intramolecular charge transfer. psgcas.ac.innankai.edu.cn

Table 5: Representative Frontier Orbital Data

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Mulliken Atomic Charge Distribution

For instance, in a theoretical study of a related compound, 4-(carboxyamino)-benzoic acid, using Density Functional Theory (DFT) with the B3LYP/6-311G basis set, the Mulliken atomic charges were calculated. The analysis revealed a significant distribution of charges across the molecule. Oxygen atoms, being highly electronegative, exhibited negative charges, indicating their potential to act as nucleophilic centers. Conversely, many of the carbon and hydrogen atoms displayed positive charges, suggesting they could be susceptible to nucleophilic attack. Understanding this charge landscape is crucial for predicting how the molecule will interact with biological targets or other chemical reagents.

Table 1: Illustrative Mulliken Atomic Charges for Atoms in a Related Carboxylic Acid

| Atom | Charge (a.u.) |

| O1 | -0.45 |

| O2 | -0.43 |

| N5 | -0.21 |

| C6 | 0.15 |

| C7 | 0.25 |

| H14 | 0.22 |

| H15 | 0.18 |

Note: This data is for 4-(carboxyamino)-benzoic acid and serves as an illustrative example of Mulliken charge distribution analysis.

Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and intermolecular interactions within a molecular system. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these electron delocalizations. These interactions are fundamental to understanding hydrogen bonding, hyperconjugation, and the formation of charge-transfer complexes.

An example of this can be seen in the study of the complex formed between 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (AHMP) and 2,3-pyrazinedicarboxylic acid (PDCA). nih.gov NBO analysis was employed to understand the intermolecular hydrogen bonds that stabilize the complex. nih.gov The analysis identifies the specific donor and acceptor orbitals involved in these bonds and calculates the second-order perturbation energy (E(2)), which indicates the strength of the interaction. Higher E(2) values signify a more intense interaction. Such analyses are critical for understanding the nature and strength of non-covalent bonds that govern molecular recognition and complex formation. nih.gov

Investigation of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify key regions of intermolecular contact. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Furthermore, the analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

In a study of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, Hirshfeld analysis revealed that the most significant interactions contributing to the crystal packing were H···H contacts (41.5%), followed by O···H/H···O contacts (22.4%), which are indicative of hydrogen bonding. researchgate.net This detailed breakdown provides a quantitative understanding of the forces holding the crystal together. researchgate.net

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 41.5 |

| O···H/H···O | 22.4 |

| C···H/H···C | 13.1 |

| N···H/H···N | 8.7 |

Note: This data is for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and is presented to illustrate the output of Hirshfeld surface analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like a piperidine derivative, MD simulations can explore its conformational landscape, revealing the different shapes (conformations) the molecule can adopt and their relative stabilities. researchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules to mimic physiological conditions. nih.govresearchgate.net The forces on each atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds. nih.govresearchgate.net Key parameters are monitored throughout the simulation, such as the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time. nih.gov A stable RMSD plot suggests that the molecule has reached an equilibrium state. nih.gov

Studies on various piperidine derivatives have used MD simulations to confirm conformational stability and understand how different functional groups influence the molecule's flexibility and interactions with its environment. researchgate.net These simulations are crucial for understanding how a molecule might behave in a dynamic biological system. researchgate.net

In Silico Prediction of Molecular Binding and Reactivity Profiles

In silico methods are extensively used in the early stages of drug discovery to predict how a molecule will interact with a biological target and to estimate its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

Molecular docking is a primary technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. rsc.orgnih.gov The process involves computationally placing the ligand (the small molecule) into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding energy. nih.govrsc.org This helps in identifying the most likely binding mode and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on piperidine-based compounds have been used to elucidate their binding modes with targets like the sigma-1 receptor, guiding further optimization. rsc.org

Beyond binding, in silico tools can predict a wide range of physicochemical and pharmacokinetic properties. nih.gov These predictions help in assessing the "drug-likeness" of a compound before it is synthesized, saving time and resources. nih.gov

Conformational Analysis and Role in Peptidomimetic Design

Influence of Piperidine (B6355638) Ring Structure on Molecular Conformation and Conformational Rigidity

The piperidine ring, a central feature of 4-Cbz-amino-4-piperidine carboxylic acid, imparts significant conformational rigidity. Unlike linear amino acid side chains which have multiple rotatable bonds, the cyclic nature of the piperidine scaffold severely restricts the available conformational space.

Table 1: Conformational Characteristics of Piperidine Ring vs. Acyclic Amino Acid (Leucine)

| Feature | Piperidine Ring (in this compound) | Acyclic Amino Acid (e.g., Leucine Side Chain) |

|---|---|---|

| Core Structure | Saturated six-membered heterocycle | Acyclic, branched alkyl chain |

| Preferred Conformation | Chair conformation researchgate.net | Multiple low-energy staggered rotamers |

| Rotatable Bonds | Limited rotation within the ring | High degree of rotational freedom (multiple C-C single bonds) |

| Conformational Rigidity | High | Low |

| Influence on Peptide Backbone | Induces specific turn or extended structures | Allows for conformational flexibility |

Strategies for Inducing Helical Conformations in Peptide Sequences

Alpha-helices are one of the most common secondary structures in proteins and frequently mediate protein-protein interactions (PPIs). uic.edu Short, isolated peptides, however, rarely form stable helices in solution. Incorporating rigid structural elements is a proven strategy to nucleate and stabilize helical conformations.

The use of conformationally restricted amino acids like this compound serves as a "helix-nucleating" strategy. By replacing a standard amino acid with this rigid analogue, the peptide chain is forced to adopt a specific dihedral angle, which can act as a template to initiate a helical turn. This approach is distinct from but complementary to other methods like hydrocarbon "stapling," where covalent linkages are introduced between the side chains of adjacent turns of a helix. nih.govmdpi.com Stapling enforces a helical structure across several residues, while the inclusion of a single rigid monomer can initiate the fold. uic.edursc.org Another related strategy is the use of hydrogen bond surrogates (HBS), which create an artificial covalent link that mimics a natural backbone hydrogen bond, effectively locking the peptide into a helical fold. uic.edu The rigid piperidine scaffold essentially acts as a permanent, localized conformational constraint that can favor the initiation of such ordered structures.

Design and Synthesis of Conformationally Restricted Amino Acid Analogues

The design of conformationally restricted analogues like this compound is centered on limiting the torsional freedom of the peptide backbone (phi, ψ angles) to favor a specific secondary structure. upc.edu The synthesis of these molecules is a critical aspect of their application in peptidomimetics.

Table 2: Example Synthetic Step for Piperidine Amino Acid Core (Strecker Synthesis)

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|

| Aminonitrile Formation & Hydrolysis | 1-Acetyl-4-piperidone (B160193) | 1. KCN, NH₄Cl, H₂O/Methanol2. Acid or Base Hydrolysis | 4-Aminopiperidine-4-carboxylic acid | psu.edu |

This core molecule can then be further modified, for example, by reacting it with benzyl (B1604629) chloroformate to yield the final N-Cbz protected compound, this compound.

Stereochemical Control and Conformational Bias in Cyclic Peptide Structures

Cyclic peptides are of great interest in drug discovery because their macrocyclic structure provides enhanced stability and can lock in a bioactive conformation. nih.gov However, controlling the three-dimensional structure of a cyclic peptide can be challenging. The incorporation of conformationally constrained amino acids is a powerful tool for exerting stereochemical control and introducing a predictable conformational bias. iupac.orggla.ac.uk

Applications in Advanced Chemical and Materials Science

Development of Novel Catalytic Systems

A notable example is the use of a derivative, piperidine-4-carboxylic acid (PPCA), to functionalize iron oxide (Fe3O4) nanoparticles, creating a magnetically recoverable heterogeneous catalyst. diva-portal.orgresearchgate.netkimyakongreleri.orgcapes.gov.br These functionalized nanoparticles have demonstrated high efficiency in promoting the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. diva-portal.orgresearchgate.netkimyakongreleri.org

In a representative study, PPCA-functionalized Fe3O4 nanoparticles were synthesized and characterized. diva-portal.orgresearchgate.net The resulting catalyst exhibited superparamagnetic properties, allowing for easy separation from the reaction mixture using an external magnet. diva-portal.orgresearchgate.net This feature is highly desirable for sustainable and cost-effective chemical processes, as it facilitates catalyst recycling. The catalytic activity was tested in the one-pot synthesis of various nitroalkenes, achieving high conversion rates. diva-portal.orgresearchgate.net

Table 1: Catalytic Performance of PPCA-Functionalized Fe3O4 Nanoparticles in Knoevenagel Condensation

| Entry | Aldehyde | Malononitrile | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 10 | 98 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 15 | 96 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 5 | 99 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 20 | 95 |

Data synthesized from findings reported in studies on piperidine-4-carboxylic acid functionalized nanoparticles. diva-portal.orgresearchgate.net

The high catalytic activity is attributed to the basic nature of the piperidine (B6355638) nitrogen, which facilitates the deprotonation of the active methylene (B1212753) compound (malononitrile), a key step in the Knoevenagel reaction mechanism. The reusability of the catalyst was also demonstrated, with the catalyst maintaining its high activity for several cycles with minimal loss of efficiency. diva-portal.orgresearchgate.net This research highlights the potential of using piperidine carboxylic acid derivatives in the design of robust and efficient heterogeneous catalysts.

Synthesis of Bioconjugates for Targeted Applications

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as peptides, proteins, and oligonucleotides, has been significantly advanced by the use of unique building blocks like 4-Cbz-amino-4-piperidine carboxylic acid. biosyn.comnih.govmdpi.com Its incorporation into peptides can enhance their structural stability, bioavailability, and resistance to enzymatic degradation, which are critical properties for therapeutic applications. nih.govresearchgate.netmdpi.com

A compelling application is the enhancement of the stability of antimicrobial peptides (AMPs). AMPs are a promising class of therapeutics for combating multidrug-resistant bacteria. nih.gov However, their susceptibility to proteolytic degradation in the body limits their clinical utility. nih.gov Researchers have addressed this challenge by incorporating non-proteinogenic amino acids, such as 4-aminopiperidine-4-carboxylic acid (Api), a derivative of the title compound, into the peptide sequence. nih.gov

In one study, lysine (B10760008) (Lys) residues in an antimicrobial peptide were replaced with Api. nih.gov This substitution was shown to preserve the helical structure of the peptide, which is crucial for its antimicrobial activity, while significantly enhancing its resistance to degradation by enzymes like proteinase K. nih.gov

Table 2: Enhanced Stability of an Antimicrobial Peptide with Api Substitution

| Peptide | Sequence | Half-life in presence of Proteinase K (hours) |

| Parent Peptide | Ac-KKVVAAVV-NH2 | < 1 |

| Api-Substituted Peptide | Ac-K(Api)VVAAVV-NH2 | > 24 |

Illustrative data based on the findings that peptides containing Api residues exhibited a longer half-life, with over 60% remaining after 24 hours of treatment with proteinase K. nih.gov

The enhanced stability is attributed to the cyclic and sterically hindered nature of the Api residue, which makes the adjacent peptide bonds less accessible to proteases. nih.gov This strategy of using piperidine-based amino acids opens up new avenues for developing more robust peptide-drug conjugates (PDCs) for targeted therapies in cancer and other diseases. nih.govnih.govfrontiersin.orgqucosa.de The ability to create more stable and effective bioconjugates is a significant step towards the next generation of targeted therapeutics. biosyn.comresearchgate.netnih.gov

Design and Fabrication of Advanced Materials

The structural features of this compound make it a promising candidate for the design and fabrication of advanced materials with tailored properties. Its bifunctional nature, with a carboxylic acid and a protected amine, allows it to act as a versatile linker or monomer in the construction of polymers and coordination networks.

One area of potential application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The carboxylic acid group of deprotected 4-amino-4-piperidinecarboxylic acid could coordinate with metal centers, while the piperidine ring would form the structural backbone of the organic linker. The specific geometry and rigidity of the piperidine ring could influence the resulting topology and pore structure of the MOF, potentially leading to materials with unique gas sorption, separation, or catalytic properties.

Another promising avenue is in the field of polypeptide-based materials. Polypeptides synthesized through the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) are gaining attention as biodegradable and biocompatible materials. chemrxiv.orgnih.govillinois.edunih.govwikipedia.org The N-carboxyanhydride of 4-amino-4-piperidinecarboxylic acid could be synthesized and subsequently polymerized to create novel polypeptides.

Table 3: Potential Polymer Architectures from 4-amino-4-piperidinecarboxylic acid NCA

| Polymer Architecture | Description | Potential Properties |

| Homopolymer | A polymer consisting of repeating units of 4-amino-4-piperidinecarboxylic acid. | Enhanced rigidity, specific secondary structures, potential for post-polymerization modification. |

| Block Copolymer | A polymer composed of a block of poly(4-amino-4-piperidinecarboxylic acid) and a block of another polymer (e.g., polyethylene (B3416737) glycol). | Amphiphilicity, self-assembly into micelles or vesicles for drug delivery applications. |

| Graft Copolymer | A polymer with chains of poly(4-amino-4-piperidinecarboxylic acid) grafted onto a backbone of another polymer. | Modified surface properties, improved biocompatibility of materials. |

The incorporation of the rigid piperidine ring into the polypeptide backbone is expected to induce specific secondary structures, such as helices, which could impart interesting mechanical and biological properties to the resulting material. rsc.orgacs.org Furthermore, the amino group on the piperidine ring, once deprotected, would provide a site for further functionalization, allowing for the attachment of drugs, imaging agents, or other bioactive molecules. While specific examples of advanced materials fabricated from this compound are not yet widely reported, its structural attributes strongly suggest its potential as a valuable component in the future of materials science.

Utility in Proteomics Research and Biochemical Probes

In the field of proteomics, which involves the large-scale study of proteins, specialized chemical tools are essential for protein identification, quantification, and the characterization of post-translational modifications (PTMs). nih.gov this compound and its derivatives are classified as biochemicals for proteomics research, indicating their utility in this complex field.

One potential application lies in the development of novel isobaric tags for protein quantification in mass spectrometry. caltech.edu These tags are chemical labels that are covalently attached to the N-terminus or lysine residues of peptides. Peptides labeled with different isobaric tags have the same total mass and are indistinguishable in the initial mass scan, but upon fragmentation, they generate reporter ions of different masses, allowing for the relative quantification of proteins from different samples. The unique structure of 4-amino-4-piperidinecarboxylic acid could be exploited to design new types of isobaric tags with distinct fragmentation patterns.

Furthermore, this compound can serve as a scaffold for the synthesis of biochemical probes designed to study specific protein-protein interactions or enzyme activities. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the piperidine ring or the amino group, a probe can be created to track the localization and interactions of a target protein within a complex biological system. biorxiv.org

Table 4: Potential Applications in Proteomics and as Biochemical Probes

| Application Area | Specific Use | Rationale |

| Proteomics | Development of novel isobaric labeling reagents. | The unique structure could lead to novel fragmentation patterns for multiplexed protein quantification. |

| Synthesis of affinity purification probes. | The piperidine scaffold can be functionalized with a bait molecule and an affinity tag (e.g., biotin) to isolate specific protein complexes. | |

| Biochemical Probes | Fluorescent probes for cellular imaging. | The compound can be conjugated to a fluorophore to visualize the localization and dynamics of target molecules. |

| Photoaffinity labels for identifying binding partners. | Incorporation of a photoreactive group would allow for covalent cross-linking to interacting proteins upon photoactivation. |

While the direct application of this compound in published proteomics studies is not extensively documented, its chemical versatility makes it a promising platform for the creation of next-generation tools to unravel the complexities of the proteome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.